5-Ciano-6-ciclohexil-2-tiouracilo

Descripción general

Descripción

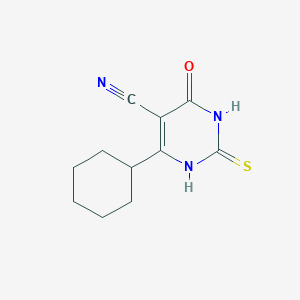

5-Cyano-6-cyclohexyl-2-thiouracil: is a chemical compound with the molecular formula C11H13N3OS. It is a derivative of thiouracil, characterized by the presence of a cyano group at the 5-position and a cyclohexyl group at the 6-position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-Cyano-6-cyclohexyl-2-thiouracil is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential in biological studies, particularly in the inhibition of certain enzymes. It is being investigated for its ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis .

Medicine: In medicinal chemistry, 5-Cyano-6-cyclohexyl-2-thiouracil derivatives are explored for their antiviral and anticancer properties. Some derivatives have demonstrated activity against hepatitis C virus and various cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of 5-Cyano-6-cyclohexyl-2-thiouracil is Thymidylate Synthase (TS) . TS is a folate-dependent enzyme that plays a crucial role in DNA synthesis, making it a key target for anticancer agents .

Mode of Action

5-Cyano-6-cyclohexyl-2-thiouracil interacts with TS, inhibiting its function . TS catalyzes the reductive methylation of 2’-deoxyuridine-5’-monophosphate (dUMP) to 2’-deoxythymidine-5’-monophosphate (dTMP), a critical step in DNA synthesis . By inhibiting TS, 5-Cyano-6-cyclohexyl-2-thiouracil disrupts DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound affects the Sec-dependent secretion pathway in bacteria . SecA, a key component of this pathway, helps translocate proteins from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, the compound disrupts protein secretion, which can lead to bacterial cell death .

Result of Action

5-Cyano-6-cyclohexyl-2-thiouracil has demonstrated antimicrobial and anticancer activities . It has shown potent growth inhibitory effects against certain cancer cell lines . Additionally, it has exhibited antimicrobial activity against various bacterial strains .

Action Environment

The action of 5-Cyano-6-cyclohexyl-2-thiouracil can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can vary depending on the specific strain of bacteria

Análisis Bioquímico

Biochemical Properties

5-Cyano-6-cyclohexyl-2-thiouracil is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. The nature of these interactions is likely due to the specific chemical structure of 5-Cyano-6-cyclohexyl-2-thiouracil, which includes a thiouracil ring, a cyano group, and a cyclohexyl group .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways that 5-Cyano-6-cyclohexyl-2-thiouracil is involved in are not well-documented. As a thiouracil derivative, it may interact with enzymes or cofactors involved in nucleotide metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-6-cyclohexyl-2-thiouracil typically involves the reaction of thiourea with appropriate aldehydes or ketones under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 5-Cyano-6-cyclohexyl-2-thiouracil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyano or thiouracil positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted thiouracil derivatives, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

6-Aryl-5-cyano-2-thiouracil: These compounds share a similar thiouracil core but differ in the aryl substituent at the 6-position.

5-Cyano-2-thiouracil: Lacks the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.

Uniqueness: 5-Cyano-6-cyclohexyl-2-thiouracil is unique due to its cyclohexyl group, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature can lead to increased potency and selectivity in its biological activities .

Actividad Biológica

5-Cyano-6-cyclohexyl-2-thiouracil (CAS No. 290313-19-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 5-Cyano-6-cyclohexyl-2-thiouracil

The synthesis of 5-cyano-6-cyclohexyl-2-thiouracil typically involves the reaction of cyclohexylamine with thiouracil derivatives, followed by the introduction of a cyano group. This synthetic pathway is crucial for enhancing the compound's biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

5-Cyano-6-cyclohexyl-2-thiouracil exhibits a range of biological activities, including:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Its antibacterial properties are attributed to its ability to inhibit bacterial protein translocase SecA, which is essential for bacterial growth and survival .

- Antifungal Activity : In vitro studies indicate that this compound possesses antifungal properties, with significant activity against Candida albicans, outperforming standard antifungal agents like amphotericin B .

- Anticancer Activity : The compound has demonstrated potent cytotoxic effects against several cancer cell lines. Notably, it exhibited a high growth inhibitory potential against non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines . The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell proliferation.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of 5-cyano-6-cyclohexyl-2-thiouracil compared to reference drugs:

| Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| S. aureus | 3.00 | Amoxicillin | 4.00 |

| B. subtilis | 2.50 | Amoxicillin | 3.50 |

| C. albicans | 2.34 | Amphotericin B | 3.00 |

The results indicate that 5-cyano-6-cyclohexyl-2-thiouracil has superior efficacy against these pathogens compared to traditional antibiotics.

Anticancer Activity

In a study evaluating the cytotoxicity of various thiouracil derivatives, 5-cyano-6-cyclohexyl-2-thiouracil was tested against multiple cancer cell lines:

Table 2 illustrates the IC50 values for selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Non-small cell lung cancer (HOP-92) | 1.25 |

| Leukemia (MOLT-4) | 0.85 |

| Renal cancer (UO-31) | >10 |

The data shows that while some cell lines exhibit resistance, others are notably sensitive to treatment with this compound, indicating its potential as a chemotherapeutic agent.

Case Studies

- Anticancer Efficacy : A study conducted on a panel of cancer cell lines revealed that compounds structurally similar to 5-cyano-6-cyclohexyl-2-thiouracil possess broad-spectrum antiproliferative activity. The presence of specific substituents on the thiouracil ring was correlated with enhanced cytotoxicity, suggesting that further structural modifications could optimize its therapeutic profile .

- Mechanistic Insights : Research indicates that the mechanism of action involves interference with key cellular pathways in both bacterial and cancer cells, potentially through inhibition of essential enzymes and receptors involved in proliferation and survival .

Propiedades

IUPAC Name |

6-cyclohexyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h7H,1-5H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXJAXQQMCEYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)NC(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370984 | |

| Record name | 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290313-19-8 | |

| Record name | 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.